Dinorprostaglandin E1

Glycogenolysis Hepatocyte metabolism Prostaglandin inactivation

Researchers quantifying prostaglandin E series metabolism require a validated, inactive metabolite standard to distinguish parent compound activity from degradation products. Dinorprostaglandin E1 (CAS 7046-40-4) is the definitive β-oxidation metabolite common to both PGE1 and PGE2; its complete lack of inhibitory effect on glucagon- and epinephrine-stimulated glycogenolysis in hepatocyte assays makes it an ideal negative control. • Validated inactivity in functional hepatocyte glycogenolysis assays-enables unambiguous differentiation from parent PGE1/PGE2 agonist effects. • Single analytical standard for both PGE1 and PGE2 metabolic pathway tracing by LC-MS/MS or GC-MS. • ≥98% purity; available in μg to mg quantities with full documentation support.

Molecular Formula C18H30O5
Molecular Weight 326.4 g/mol
Cat. No. B156192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinorprostaglandin E1
Synonyms2,3-dinor PGE1
Molecular FormulaC18H30O5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
InChIInChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
InChIKeyGTUGBRJEKVKOKQ-LRSAKWJDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinorprostaglandin E1: A Defined β-Oxidation Metabolite


Dinorprostaglandin E1 (dinor-PGE1; 2,3-dinor Prostaglandin E1; CAS 7046-40-4) is the β-oxidation metabolite generated from prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2) in primary rat hepatocytes [1]. Identified as an identical downstream product of both parent prostaglandins, this compound represents a key inactive metabolite in the hepatic degradation pathway [2]. Its well-defined origin as a specific β-oxidation product, rather than a primary signaling molecule, makes it a critical tool for dissecting prostaglandin E metabolism.

Negative Control Distinguishes parent agonist activity from metabolic inactivation in hepatocyte assays.
Analytical Standard Common metabolite of PGE1 and PGE2 for quantifying hepatic PGE metabolism.
β-Oxidation Tool Defined endpoint for studying carboxyl side-chain degradation in hepatic cells.

Generic Substitution Limitations for Dinorprostaglandin E1


The assumption that parent compounds like PGE1 or PGE2 can functionally substitute for dinorprostaglandin E1 is invalid for metabolic studies. While PGE1 and PGE2 are biologically active agonists that inhibit glucagon- and epinephrine-stimulated glycogenolysis in primary rat hepatocyte cultures, their direct hepatic β-oxidation metabolite, dinorprostaglandin E1, exhibits a complete lack of inhibitory effect in this same functional assay [1]. This differential activity is crucial for experimental designs aiming to distinguish between the direct effects of parent prostaglandins and the consequences of their metabolic inactivation [2].

Property
Dinorprostaglandin E1
PGE1 / PGE2
Functional Activity
No inhibitory effect on glycogenolysis
Significant inhibition of glycogenolysis
Metabolic Role
Inactive β-oxidation metabolite
Active signaling agonist
Substitution Impact
Agonist activity may confound metabolic endpoint interpretation

Dinorprostaglandin E1: Evidence of Inactivity and Metabolic Lineage


Inactivity in Glycogenolysis Assay

In a direct head-to-head comparison using primary cultured rat hepatocytes, dinorprostaglandin E1 demonstrated no measurable inhibitory effect on hormone-stimulated glycogenolysis, whereas its parent compounds PGE1 and PGE2 both caused significant inhibition [1].

Glycogenolysis Activity
Head-to-head
Dinorprostaglandin E1: no inhibitory effect vs. PGE1/PGE2: significant inhibition
Supports negative control selection for PGE functional studies
Reported in primary rat hepatocyte glycogenolysis assay
Glycogenolysis Hepatocyte metabolism Prostaglandin inactivation

Identical Metabolic Origin from PGE1 and PGE2

Metabolic tracing studies in primary cultured rat hepatocytes show that prostaglandin E1 and prostaglandin E2 are degraded to exactly the same metabolites: dinorprostaglandin E1 and tetranorprostaglandin E1 [1]. This class-level inference confirms dinorprostaglandin E1 as a common, downstream product of the β-oxidation system in these cells.

Metabolic Convergence
Class-level inference
Identical dinor- and tetranor- products from PGE1 and PGE2 via β-oxidation
Supports a single analytical standard for both parent prostaglandins
TLC and GC-MS identification in primary hepatocyte incubations
β-oxidation Metabolite identification Hepatic degradation

Common Hepatic β-Oxidation System for PGE1/PGE2

The generation of dinorprostaglandin E1 is attributed to a hepatic β-oxidation system that specifically degrades the carboxyl side-chain of active prostaglandins while leaving the cyclopentane ring largely intact [1]. This system does not act on inactive metabolites, underscoring a specific metabolic step targeted at functional molecules.

β-Oxidation Specificity
Class-level inference
Selectively degrades active prostaglandins; inactive metabolites spared
Defines a hepatic inactivation pathway specific to functional prostaglandins
Extrapolated from substrate specificity data in primary cultures
Drug metabolism Hepatocyte Inactivation pathway

Dinorprostaglandin E1: Core Applications in Metabolic Research


Negative Control for PGE1/PGE2 Functional Assays

For researchers investigating the direct cellular effects of PGE1 or PGE2, dinorprostaglandin E1 serves as an ideal negative control. Its established lack of inhibitory effect on glucagon- and epinephrine-stimulated glycogenolysis in hepatocyte models [1] allows for precise isolation of the parent compounds' specific agonist activity.

Analytical Standard for Prostaglandin Metabolism

Given its identification as the common β-oxidation metabolite of both PGE1 and PGE2 [1], dinorprostaglandin E1 is a critical analytical standard. It is essential for developing and validating GC-MS or LC-MS/MS methods for quantifying the hepatic clearance and metabolic fate of prostaglandin E series compounds in vitro and in vivo.

Defined Substrate for β-Oxidation Studies

The compound is valuable in studies focused on the enzymatic machinery of hepatic β-oxidation. Its generation from PGE1 and PGE2 [1] serves as a functional readout for this specific degradation pathway, making it useful for investigating enzyme kinetics, pathway inhibition, or the effects of hepatotoxicants on metabolic capacity.

Application
Selection Property
Validation Focus
Negative control for PGE1/PGE2 functional assays
Absence of glycogenolysis inhibition
Assay response confirmation vs active parent compounds
Analytical standard for prostaglandin metabolism
Common metabolic product of PGE1 and PGE2
Method validation for GC-MS or LC-MS quantification
β-oxidation pathway substrate
Defined β-oxidation endpoint
Enzyme kinetics and metabolic capacity assessment

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